molecular formula C16H21N3O3 B11397597 N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11397597
M. Wt: 303.36 g/mol
InChI Key: PAKNHAAOPAONPW-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to similar compounds that lack this heterocyclic structure.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)18-13(20)8-9-14-17-15(19-22-14)11-6-5-7-12(10-11)21-4/h5-7,10H,8-9H2,1-4H3,(H,18,20)

InChI Key

PAKNHAAOPAONPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC

Origin of Product

United States

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